2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione trifluoroacetic acid

Description

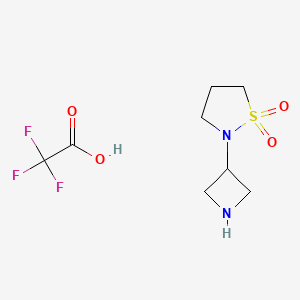

2-(Azetidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione trifluoroacetic acid is a heterocyclic compound featuring a thiazolidine-1,1-dione core fused with an azetidine (4-membered nitrogen-containing ring) substituent. The trifluoroacetic acid (TFA) component likely acts as a counterion or stabilizer, enhancing solubility or crystallinity. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive thiazolidinediones, which are known for roles in modulating metabolic pathways and enzyme inhibition .

Properties

IUPAC Name |

2-(azetidin-3-yl)-1,2-thiazolidine 1,1-dioxide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S.C2HF3O2/c9-11(10)3-1-2-8(11)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,1-5H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJYNAPAIGCLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CNC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Primary Amines with Dihalides

Azetidine derivatives are prepared by reacting primary amines (e.g., 3-aminopropanol) with 1,3-dihalopropanes under basic conditions. For example:

$$ \text{H}2\text{N-CH}2\text{CH}2\text{CH}2\text{-OH} + \text{Br-CH}2\text{CH}2\text{CH}2\text{-Br} \xrightarrow{\text{K}2\text{CO}_3} \text{Azetidin-3-ol} $$

Subsequent oxidation of the hydroxyl group yields azetidin-3-yl derivatives.

Ring-Closing Metathesis (RCM)

Olefin-bearing precursors undergo RCM using Grubbs catalysts to form azetidine rings. For instance:

$$ \text{CH}2=\text{CH-CH}2\text{-NH-COO}^t\text{Bu} \xrightarrow{\text{Grubbs II}} \text{Azetidin-3-yl carbamate} $$

This method achieves high stereocontrol but requires inert conditions.

Synthesis of Thiazolidine-1,1-dione Moiety

The thiazolidine-1,1-dione core is constructed through sulfur oxidation and cyclization:

Oxidation of Thiazolidinethiones

Thiazolidinethione intermediates are oxidized to sulfones using hydrogen peroxide (H₂O₂) in acetic acid:

$$ \text{Thiazolidine-2-thione} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Thiazolidine-1,1-dione} $$

Yields range from 65–85%, depending on reaction time and temperature.

Direct Cyclization with Chloroacetic Acid

Thiourea reacts with chloroacetic acid under reflux to form thiazolidine-2,4-dione, which is further oxidized:

$$ \text{Thiourea} + \text{ClCH}2\text{COOH} \xrightarrow{\Delta} \text{Thiazolidine-2,4-dione} \xrightarrow{\text{H}2\text{O}_2} \text{Thiazolidine-1,1-dione} $$

This method is cost-effective but requires careful pH control.

Coupling Strategies for Azetidine-Thiazolidine-dione Assembly

Amide Bond Formation

The azetidine amine reacts with the thiazolidine-dione carboxylic acid using coupling agents:

$$ \text{Azetidin-3-amine} + \text{Thiazolidine-dione-COOH} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} $$

Yields improve with 1.5 equivalents of EDCI and catalytic DMAP.

Alkylation of Azetidine

Azetidine derivatives with pendant leaving groups (e.g., bromide) undergo nucleophilic substitution:

$$ \text{Azetidin-3-Br} + \text{Thiazolidine-dione-SH} \xrightarrow{\text{NaH}} \text{Target Compound} $$

This route avoids racemization but requires anhydrous conditions.

Purification and Trifluoroacetic Acid Salt Formation

The free base is treated with TFA in dichloromethane (DCM) to enhance solubility and stability:

$$ \text{Target Compound (free base)} + \text{TFA} \xrightarrow{\text{DCM}} \text{TFA Salt} $$

Lyophilization yields a white solid with >95% purity (HPLC).

Analytical Characterization

Challenges and Optimization

- Azetidine Ring Stability : The strained azetidine ring is prone to ring-opening under acidic conditions. Neutral pH during coupling steps minimizes degradation.

- Sulfone Over-Oxidation : Controlled H₂O₂ stoichiometry (1.1 equivalents) prevents over-oxidation to sulfonic acids.

- TFA Salt Hygroscopicity : Storage at −20°C under nitrogen prevents deliquescence.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Information

- IUPAC Name : 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione trifluoroacetic acid

- Molecular Formula : C₆H₁₂N₂O₂S

- Molecular Weight : 176.24 g/mol

- CAS Number : 2155856-46-3

- SMILES Notation : O=S1(=O)CCCN1C1CNC1.OC(=O)C(F)(F)F

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This makes it a potential lead compound for further development in cancer therapeutics.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise as an inhibitor of certain proteases involved in inflammatory diseases. This suggests potential applications in drug formulations aimed at treating conditions like arthritis or other inflammatory disorders.

Pesticidal Properties

Recent studies have explored the use of this compound as a pesticide. Its efficacy against various pests indicates its potential as a biopesticide. The compound's low toxicity to non-target organisms enhances its appeal for sustainable agricultural practices.

Plant Growth Regulation

There is emerging evidence that thiazolidine derivatives can act as plant growth regulators. Research indicates that this compound may enhance root growth and overall plant vigor, making it valuable for agricultural applications aimed at improving crop yields.

Polymer Chemistry

In materials science, the unique properties of this compound can be harnessed in the synthesis of novel polymers. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific electrical or optical properties.

Nanotechnology

The compound's structural characteristics allow for its incorporation into nanomaterials. Research is ongoing into its use as a building block for nanocarriers in drug delivery systems, potentially improving the bioavailability and targeting of therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute investigated the apoptosis-inducing effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and reduced tumor viability .

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine and thiazolidine rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Structural Features :

- Azetidin-3-yl substituent : A strained four-membered nitrogen ring, which may influence conformational rigidity and binding affinity.

- Trifluoroacetic acid : A strong acid that likely forms a salt or co-crystal with the base compound, improving physicochemical properties.

Below is a detailed comparison of 2-(azetidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione trifluoroacetic acid with structurally or functionally related compounds, based on evidence from catalogs, chemical databases, and synthetic reports.

Table 1: Structural and Physicochemical Comparison

† Molecular weight excludes TFA contribution; TFA adds ~114.02 g/mol.

Key Differences and Implications :

Substituent Effects :

- The target compound’s azetidine group introduces conformational strain compared to bulkier benzyl or phenyl groups in analogs like 3-benzyl-5-(3-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione. This strain may affect binding pocket compatibility in biological targets .

- The TFA counterion distinguishes it from neutral analogs (e.g., 2-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)acetic acid), likely improving solubility in polar solvents .

Molecular Weight and Complexity :

- The target compound’s base structure (272.25 g/mol) is intermediate in size compared to simpler derivatives (e.g., 179.2 g/mol) and more complex fluorinated analogs (367.35 g/mol). This balance may optimize pharmacokinetic properties like membrane permeability .

Functional Group Diversity :

- Unlike the carboxylic acid derivative (), the target compound lacks acidic protons but gains a basic azetidine nitrogen, altering its ionization state under physiological conditions.

Biological Activity

The compound 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione trifluoroacetic acid is a member of the thiazolidinedione family, which has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and anti-inflammatory responses. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione

- Molecular Formula : C₈H₈N₂O₃S

- Molecular Weight : 212.226 g/mol

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O₃S |

| Molecular Weight | 212.226 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and may help in the management of type 2 diabetes mellitus.

Key Mechanisms:

- PTP1B Inhibition : The compound demonstrates significant inhibitory activity against PTP1B with half-maximal inhibitory concentration (IC50) values ranging from 0.41 to 4.68 μM in various studies .

- Anti-inflammatory Activity : Compounds within the thiazolidinedione class have shown dual anti-inflammatory and antimicrobial properties. For instance, derivatives exhibit inhibition of COX-1 and LOX pathways, which are crucial in inflammatory responses .

Biological Activity Data

Research has indicated that derivatives of thiazolidinediones exhibit a range of biological activities. The following table summarizes some notable findings related to the biological activities associated with this class of compounds:

Case Studies

Several studies have focused on the biological implications of thiazolidinediones:

- Anti-Diabetic Effects : A study evaluating various thiazolidinedione derivatives found that certain compounds significantly improved insulin sensitivity in HepG2 cells by modulating key signaling pathways involved in glucose metabolism .

- Inflammation and Infection : Research on thiazolidinones demonstrated their effectiveness against a range of pathogens while also reducing inflammation markers in animal models .

- Toxicity Assessment : Toxicological evaluations indicate that while some compounds exhibit beneficial effects, they may also present risks such as hERG channel inhibition, necessitating careful dosage considerations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-(azetidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione trifluoroacetic acid?

- Methodology : Synthesis typically involves cyclization of azetidine precursors with thiazolidine-dione derivatives under acidic conditions. For example, analogous compounds are synthesized via refluxing in acetic acid with sodium acetate to stabilize intermediates . Optimization includes adjusting reaction temperature (80–100°C), solvent polarity (acetic acid or DMF), and stoichiometric ratios to improve yields (typically 60–75%). Purity is enhanced via recrystallization from polar aprotic solvents .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to confirm stereochemistry and bond angles, as demonstrated for structurally related thiazolidinone derivatives (e.g., mean C–C bond deviation: 0.003 Å, R factor: 0.049) . Complementary techniques include:

- NMR : Monitor trifluoroacetic acid (TFA) counterion signals (δ ~11.5 ppm in ¹H NMR; δ ~160 ppm in ¹⁹F NMR) and azetidine/thiazolidine proton environments .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₂O₃S₂: calculated 259.03, observed 259.02) .

Q. What are the key stability considerations for this compound under experimental conditions?

- Methodology : Stability studies should assess:

- pH sensitivity : Degradation in basic conditions (pH >8) due to sulfone group hydrolysis.

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C.

- Light sensitivity : Protect from UV exposure to prevent radical-mediated oxidation of the azetidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of this compound?

- Methodology :

- Core modifications : Synthesize analogs with substitutions on the azetidine (e.g., methyl, fluoro) or thiazolidine-dione (e.g., acetyl, sulfonamide) moieties. Compare bioactivity (e.g., enzyme inhibition IC₅₀) using assays like fluorescence polarization or SPR .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfone O) and hydrophobic (azetidine ring) interactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodology :

- HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (gradient: 5–95% ACN). Detect impurities (e.g., des-trifluoroacetyl byproducts) via MRM transitions .

- NMR deconvolution : Use ¹⁹F NMR to differentiate TFA counterion signals from fluorinated impurities (e.g., δ -75 ppm for TFA vs. -110 ppm for CF₃ groups) .

Q. How does the compound interact with biological targets such as enzymes or receptors?

- Methodology :

- Docking simulations : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2, PDB: 3NTY). Prioritize binding poses with ΔG < -8 kcal/mol .

- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence-based assays (e.g., tryptophan quenching for protease targets) .

Data Contradictions and Resolution Strategies

Q. How to resolve discrepancies in reported synthetic yields for similar thiazolidine-dione derivatives?

- Analysis : Variations in yields (40–80%) may stem from:

- Reagent purity : Impure TFA or azetidine precursors reduce efficiency. Use freshly distilled TFA and HPLC-grade solvents .

- Reaction monitoring : Implement in-situ FTIR to track sulfone formation (peak ~1150 cm⁻¹) and optimize reaction termination .

Q. Why do computational predictions of solubility conflict with experimental data?

- Resolution :

- Solvent effects : Adjust COSMO-RS parameters to account for TFA’s ion-pairing behavior in aqueous buffers.

- Experimental validation : Use shake-flask method (pH 7.4 PBS) with UV detection (λ = 254 nm) to measure intrinsic solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.